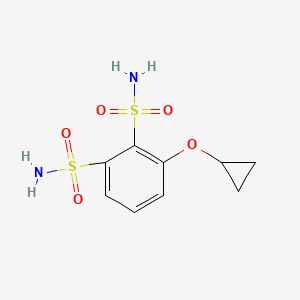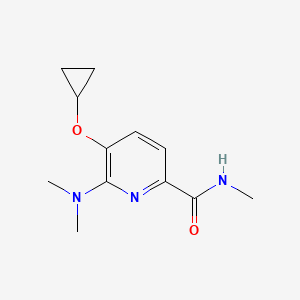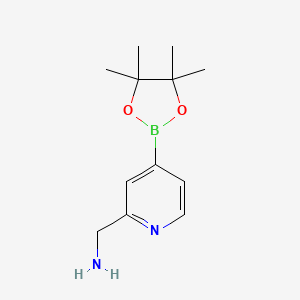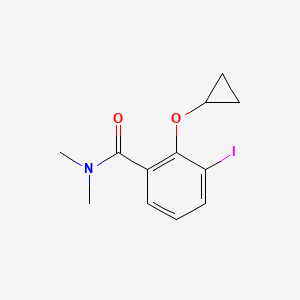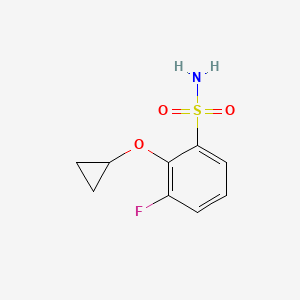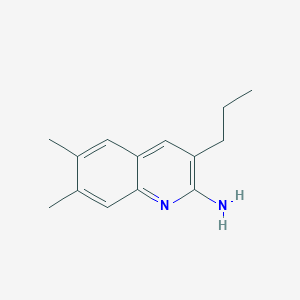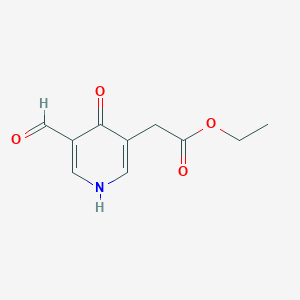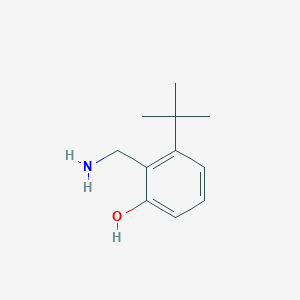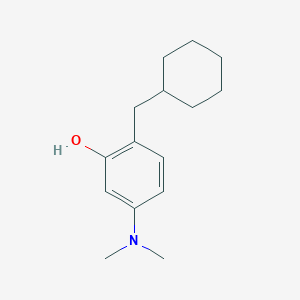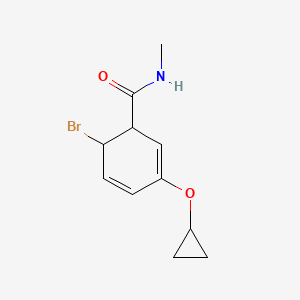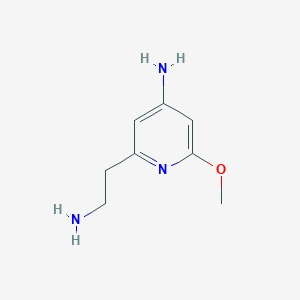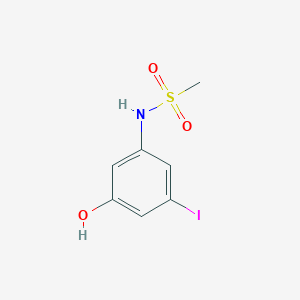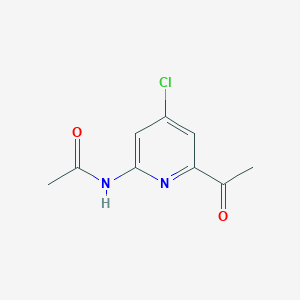
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a chlorine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide typically involves the acetylation of 6-chloro-2-aminopyridine. The reaction is carried out using acetic anhydride in the presence of a base such as sodium acetate. The reaction conditions usually involve heating the mixture to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-(6-substituted-4-chloropyridin-2-YL)acetamide derivatives.
Oxidation Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)carboxylic acid.
Reduction Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)ethanol.
科学的研究の応用
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom on the pyridine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .
類似化合物との比較
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group on the pyridine ring.
N-(4-Chloropyridin-2-yl)acetamide: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is unique due to the presence of both the acetyl group and the chlorine atom on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
1393534-15-0 |
|---|---|
分子式 |
C9H9ClN2O2 |
分子量 |
212.63 g/mol |
IUPAC名 |
N-(6-acetyl-4-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)8-3-7(10)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChIキー |
FXKWZTAPLOESIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


